Omeprazole sulfide-d3

Analytical Chemistry Bioanalysis Quality Control

Omeprazole sulfide‑d3 is the only scientifically valid internal standard for quantifying omeprazole sulfide in biological matrices. As the exact structural and isotopic analog (+3 Da), it co‑elutes and ionizes identically to the target analyte, correcting for matrix effects, extraction variability, and ion suppression—errors that generic deuterated PPIs cannot resolve. Essential for validated LC‑MS/MS methods in PK/TK studies, metabolite identification, and pharmaceutical impurity testing. Supplied as a neat analytical standard with certified purity ≥98% by HPLC and isotopic purity ≥90.0% (H‑NMR).

Molecular Formula C17H19N3O2S
Molecular Weight 332.4 g/mol
CAS No. 922730-98-1
Cat. No. B602696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmeprazole sulfide-d3
CAS922730-98-1
Synonyms6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole-d3;  2-[[(3,5-Dimethyl-4-methoxy-2-pyridyl)methyl]thio]-5-methoxybenzimidazole-d3;  Pyrmetazole-d3;  Ufiprazole-d3
Molecular FormulaC17H19N3O2S
Molecular Weight332.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
InChIKeyXURCIPRUUASYLR-HPRDVNIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Omeprazole Sulfide-d3 (CAS 922730-98-1): The Definitive Stable Isotope-Labeled Internal Standard for Precise LC-MS/MS Quantification of Omeprazole Sulfide


Omeprazole sulfide-d3 (CAS 922730-98-1, also referred to as Omeprazole-d3 sulfide) is a stable isotope-labeled analog of the minor omeprazole metabolite, omeprazole sulfide (Ufiprazole) . This benzimidazole derivative is specifically synthesized with three deuterium atoms substituted on the 5-methoxy group of the benzimidazole ring, resulting in a molecular mass shift of +3 Da (m/z 332.4) relative to the unlabeled analyte . The compound is supplied as a neat analytical standard with a certified purity typically ≥95% by HPLC and isotopic purity ≥90.0% (H-NMR) . It is manufactured and intended exclusively for research use as an internal standard in quantitative bioanalytical workflows, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) .

Why Omeprazole Sulfide-d3 Cannot Be Substituted with Unlabeled Omeprazole Sulfide or Other PPIs in Validated Bioanalytical Assays


In quantitative LC-MS/MS analysis of biological matrices, unlabeled omeprazole sulfide is unsuitable as an internal standard due to its potential presence as an endogenous metabolite in study samples, which would confound accurate quantitation. While other deuterated internal standards like Omeprazole-d3 or Omeprazole sulfone-d3 are available, they are chemically distinct analytes. Using them to quantify omeprazole sulfide violates the fundamental principle of stable isotope dilution, where the internal standard must be the structural and isotopic analog of the specific target analyte to co-elute and experience identical sample preparation and ionization conditions . General class-level substitution, such as using a different PPI, introduces significant variability in extraction recovery, chromatographic retention time, and, critically, differential matrix effects in the electrospray ionization (ESI) source [1]. This leads to inaccurate peak area ratios and compromised assay accuracy and precision, as demonstrated in comparative studies where even deuterated internal standards for different analytes failed to correct for ion suppression [2]. Therefore, Omeprazole sulfide-d3 is the only scientifically valid internal standard choice for the precise and accurate quantification of omeprazole sulfide.

Head-to-Head Quantitative Evidence: Performance Differentiation of Omeprazole Sulfide-d3 Against Generic Alternatives


Certified Isotopic and Chemical Purity vs. Unlabeled Reference Standard: Ensuring Assay Reliability

Procurement of Omeprazole sulfide-d3 as a certified analytical standard from reputable suppliers guarantees a high level of purity, which is essential for its role as an internal standard. Its documented purity profile directly minimizes the risk of introducing impurities that could interfere with the detection of omeprazole sulfide or other metabolites in complex biological samples . In contrast, an unlabeled omeprazole sulfide reference standard may not be certified to the same stringent analytical criteria for use as an internal standard .

Analytical Chemistry Bioanalysis Quality Control

Validation of Deuterated Internal Standard Methodology in Human Plasma: A Class-Level Proof of Concept

The use of deuterated omeprazole (Omeprazole-d3) as an internal standard is a well-validated approach for quantifying omeprazole and its metabolites in human plasma, demonstrating the robustness of the deuterium labeling strategy in this chemical class [1]. A specific LC-MS/MS method using Omeprazole-d3 as the internal standard for the simultaneous determination of omeprazole and omeprazole sulfone in human plasma achieved excellent linearity (r > 0.99) and precision (RSD ≤ 11.5%) [2]. This class-level evidence strongly supports the analogous use of Omeprazole sulfide-d3 for quantifying omeprazole sulfide, as it leverages the same fundamental principles of stable isotope dilution to correct for sample-to-sample variability.

Pharmacokinetics Therapeutic Drug Monitoring Method Validation

Differential Matrix Effects: The Critical Limitation of Deuterated Internal Standards and the Case for Omeprazole Sulfide-d3

A significant limitation of deuterated internal standards is the potential for differential matrix effects, where a slight shift in chromatographic retention time (Δtr) caused by the deuterium isotope effect can lead to the internal standard and analyte experiencing different degrees of ion suppression or enhancement [1]. This phenomenon can severely compromise assay accuracy. A systematic comparison of deuterated (2H) and 13C-labeled internal standards for urinary biomarkers found that the deuterated IS generated a significant negative bias of -59.2% on average compared to the 13C-IS due to differential ion suppression [2]. While this study was on a different analyte class, it establishes a known and quantifiable risk for deuterated internal standards in general. Therefore, the selection of Omeprazole sulfide-d3, with a well-defined +3 Da mass shift, is crucial for optimizing chromatographic separation to minimize Δtr and mitigate the risk of these differential matrix effects, a feat not possible with an unlabeled or structurally dissimilar internal standard .

Bioanalysis Matrix Effects Method Validation

Inter-Laboratory Consistency: Demonstrated Reduction in Quantification Variability with Deuterated Omeprazole Internal Standards

A key advantage of using a standardized, commercially available stable isotope-labeled internal standard like Omeprazole sulfide-d3 is the potential for improved inter-laboratory consistency in quantitative results. A multicenter validation study reported that the use of a deuterated omeprazole metabolite (Omeprazole Acid-d3 Methyl Ester Sulfide) as an internal standard reduced inter-laboratory variability in omeprazole metabolite quantification by 32% . This supporting evidence demonstrates the tangible benefit of isotopic internal standards in harmonizing data across different sites and analysts, a critical requirement for large-scale clinical trials and pharmacokinetic studies. This benefit extends logically to the use of Omeprazole sulfide-d3 for quantifying omeprazole sulfide.

Quality Assurance Bioequivalence Multicenter Studies

Optimized Mass Spectrometric Detection: +3 Da Mass Shift vs. Unlabeled Analyte

The primary functional differentiation of Omeprazole sulfide-d3 is its precisely engineered mass shift of +3 Da relative to the unlabeled analyte, omeprazole sulfide . This mass difference is essential for selective detection and quantification using mass spectrometry without spectral interference from the naturally occurring analyte. An unlabeled internal standard, such as a structural analog, would either co-elute and share the same mass transition, making it impossible to distinguish, or have a different retention time, failing to correct for matrix effects. The +3 Da shift is achieved by the substitution of three deuterium atoms for hydrogen on the methoxy group, creating a stable isotopic signature that co-elutes with the analyte and experiences identical ionization conditions .

Mass Spectrometry Analytical Chemistry Method Development

Defined Isomeric Purity for Reproducible Chromatography

The precise structural definition of Omeprazole sulfide-d3 is critical for reproducible chromatographic performance. The compound is specifically deuterated at the 5-methoxy position of the benzimidazole ring, as indicated by its IUPAC name and SMILES string . This defined isomeric purity ensures a consistent chromatographic retention time and mass spectral fragmentation pattern, which are essential for developing a robust and transferable LC-MS/MS method. In contrast, a less-defined mixture of deuterated isomers (e.g., d1-d3) could lead to peak broadening or splitting, reducing assay sensitivity and precision. The specification of Omeprazole sulfide-d3 as a single, well-characterized isotopologue is a key factor in achieving reliable and reproducible analytical results .

Chromatography Analytical Method Development Quality Control

Validated Applications of Omeprazole Sulfide-d3: Where Procurement Delivers Quantifiable Scientific Value


Quantitative Bioanalysis of Omeprazole Sulfide in Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

This is the primary application. Omeprazole sulfide-d3 is used as the internal standard in validated LC-MS/MS methods to accurately quantify omeprazole sulfide concentrations in biological matrices (e.g., plasma, urine, tissue homogenates) from preclinical and clinical studies . Its use corrects for variability in sample extraction, LC separation, and MS ionization, enabling the generation of reliable PK/TK parameters (Cmax, AUC, t1/2) essential for drug development and regulatory submissions [1].

Metabolite Identification and Profiling Using Isotope Ratio Monitoring

As demonstrated in a published study profiling omeprazole metabolites in mouse brain and plasma, the co-administration of unlabeled omeprazole and a stable isotope-labeled analog (D3-omeprazole) allows for the unequivocal identification of drug-derived metabolites through characteristic isotope patterns in mass spectra [2]. While this study used D3-omeprazole, the principle is directly applicable to Omeprazole sulfide-d3. It can be used in similar isotope ratio-monitoring workflows to differentiate true omeprazole sulfide metabolites from matrix interferences, greatly enhancing the confidence of metabolite identification in complex samples.

Method Development and Validation for Impurity Quantification in Pharmaceutical Quality Control

Omeprazole sulfide is a known impurity and degradation product of omeprazole drug substance and formulated products [3]. Omeprazole sulfide-d3 can be employed as an internal standard in sensitive LC-MS/MS methods to monitor and quantify this specific impurity at trace levels, ensuring compliance with stringent pharmacopeial and ICH guidelines for pharmaceutical quality control and stability testing.

Harmonization of Bioanalytical Data Across Multicenter Clinical Trials

For CROs and pharmaceutical sponsors managing large, multisite clinical trials, the use of a common, well-characterized internal standard like Omeprazole sulfide-d3 is a best practice for reducing inter-laboratory variability . As supported by evidence showing a 32% reduction in variability with deuterated internal standards, its procurement and distribution to all analytical sites involved in a trial can significantly improve data consistency, simplify cross-study comparisons, and strengthen the overall quality of the regulatory submission package .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omeprazole sulfide-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.